molecular formula C8H10O2 B14193513 5-Methylidenecyclohex-1-ene-1-carboxylic acid CAS No. 918534-24-4

5-Methylidenecyclohex-1-ene-1-carboxylic acid

Cat. No.: B14193513
CAS No.: 918534-24-4
M. Wt: 138.16 g/mol
InChI Key: XHENSULDFHKNNH-UHFFFAOYSA-N
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Description

5-Methylidenecyclohex-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C8H10O2 It is characterized by a cyclohexene ring with a carboxylic acid group and a methylene group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenecyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by the addition of a methylene group through a Wittig reaction. The reaction conditions typically require a solvent such as tetrahydrofuran and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methylidenecyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexene derivatives.

Scientific Research Applications

5-Methylidenecyclohex-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylidenecyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s properties and effects. The pathways involved may include modulation of enzyme activity and interaction with cellular membranes.

Comparison with Similar Compounds

    1-Cyclohexene-1-carboxylic acid: Similar structure but lacks the methylene group.

    Cyclohexanone: Contains a ketone group instead of a carboxylic acid group.

    Cyclohexanol: Contains an alcohol group instead of a carboxylic acid group.

Uniqueness: 5-Methylidenecyclohex-1-ene-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylene group on the cyclohexene ring

Properties

CAS No.

918534-24-4

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5-methylidenecyclohexene-1-carboxylic acid

InChI

InChI=1S/C8H10O2/c1-6-3-2-4-7(5-6)8(9)10/h4H,1-3,5H2,(H,9,10)

InChI Key

XHENSULDFHKNNH-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC=C(C1)C(=O)O

Origin of Product

United States

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